molecular formula C10H15Cl2N3 B6179758 2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride CAS No. 2613385-10-5

2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B6179758
CAS No.: 2613385-10-5
M. Wt: 248.2
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Description

2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C10H14Cl2N3 It is a derivative of indazole, a bicyclic compound containing a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

    Substitution Reactions: The methyl group is introduced at the 6-position of the indazole ring through alkylation reactions.

    Amination: The ethan-1-amine side chain is attached to the indazole core via nucleophilic substitution reactions.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the indazole ring to its dihydro form.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

    N-oxides: Formed through oxidation reactions.

    Dihydroindazole: Produced via reduction reactions.

    Substituted Indazoles: Result from various substitution reactions.

Mechanism of Action

The mechanism of action of 2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole core can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of various signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride is unique due to its indazole core, which imparts distinct biological properties compared to other heterocyclic compounds. The presence of the methyl group at the 6-position further enhances its pharmacological potential by influencing its binding affinity and selectivity for molecular targets .

Properties

CAS No.

2613385-10-5

Molecular Formula

C10H15Cl2N3

Molecular Weight

248.2

Purity

95

Origin of Product

United States

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